molecular formula C12H16ClNO2 B12301748 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

カタログ番号: B12301748
分子量: 241.71 g/mol
InChIキー: TVXRDUVQBHIKHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview of the Chemical Compound

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS RN: 1423037-43-7) is a bicyclic organic compound comprising a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-methylphenyl group. The hydrochloride salt form significantly improves aqueous solubility, facilitating its use in polar reaction media and biological assays. The stereochemistry of the molecule, particularly the trans configuration of the substituents, is critical for its interactions with biological targets, such as neurotransmitter receptors and metabolic enzymes.

Structurally, the compound belongs to the pyrrolidine-carboxylic acid family, which shares similarities with proline derivatives but exhibits distinct electronic properties due to the aromatic 4-methylphenyl group. This substitution introduces steric and electronic effects that influence both its reactivity in synthetic pathways and its binding affinity in biochemical contexts. The hydrochloride counterion further stabilizes the compound against degradation under ambient conditions, a property validated by its room-temperature storage recommendations.

Historical Context and Discovery

The synthesis of 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride traces its origins to advances in asymmetric hydrogenation techniques developed in the early 21st century. A pivotal 2009 patent disclosed a novel enantioselective hydrogenation process for preparing high-purity (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which serve as precursors to CNS-targeting pharmaceuticals. This method employed chiral ruthenium catalysts, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], to achieve enantiomeric excesses exceeding 99.9%, thereby circumventing the need for costly purification steps.

Subsequent refinements in the 2010s focused on optimizing reaction conditions for scalability. For example, the use of tetrakis(triphenylphosphine) palladium(0) in Suzuki-Miyaura cross-coupling reactions enabled the introduction of the 4-methylphenyl group to the pyrrolidine scaffold. These methodological advancements coincided with growing interest in pyrrolidine derivatives as scaffolds for dopamine reuptake inhibitors and κ-opioid receptor agonists, positioning 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride as a key intermediate in neuropharmacology.

Relevance in Contemporary Chemical Research

In pharmaceutical development, this compound has emerged as a cornerstone for synthesizing analgesics and anti-inflammatory agents. Its rigid pyrrolidine core provides a conformational constraint that enhances binding to cyclooxygenase-2 (COX-2) and transient receptor potential (TRP) channels, targets implicated in pain signaling pathways. Recent studies have also exploited its chiral centers to investigate structure-activity relationships in serotonin-norepinephrine reuptake inhibitors (SNRIs), with the 4-methylphenyl group conferring lipophilicity that improves blood-brain barrier permeability.

Beyond drug discovery, the compound serves as a calibration standard in high-performance liquid chromatography (HPLC) due to its distinct UV absorption profile and stability under analytical conditions. In materials science, its carboxylic acid functionality enables covalent attachment to polymer matrices, yielding materials with tailored mechanical and thermal properties. For instance, copolymerization with acrylamide derivatives produces hydrogels used in controlled drug delivery systems.

Academic Significance and Research Motivation

The academic interest in 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride stems from its dual role as a synthetic building block and a biochemical probe. Researchers utilize its enantiomeric purity to study stereochemical effects on enzyme inhibition, particularly in amino acid decarboxylases and dehydrogenases. Additionally, the compound’s ability to modulate neurotransmitter release in in vitro neuronal models has spurred investigations into its potential as a lead compound for treating anxiety and depressive disorders.

特性

IUPAC Name

4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRDUVQBHIKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Enantioselective Hydrogenation Using Ruthenium Catalysts

The most industrially viable method for synthesizing 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves enantioselective hydrogenation of a dihydro-pyrrole precursor. As detailed in the patent US8344161B2, this approach employs a ruthenium-(R)-2-Furyl-MeOBIPHEP complex to achieve >99.9% enantiomeric excess (ee) under moderate reaction conditions. The substrate, 1-benzyl-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid, is dissolved in methanol and subjected to hydrogenation at 30°C under 40 bar H₂ pressure. The catalytic system exhibits remarkable stereoselectivity, attributed to the chiral environment created by the phosphine ligand, which directs hydrogen addition to the prochiral double bond.

Critical to this process is the use of rigorously anhydrous methanol (H₂O ≤2 ppm) to prevent catalyst deactivation. Post-hydrogenation, the reaction mixture is concentrated, cooled to 0–5°C, and filtered to isolate the product as a white solid. A typical experiment starting with 5.00 g of the dihydro-pyrrole precursor yields 4.75 g (99%) of (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid with 99.0% purity. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid during the final crystallization step.

Alternative routes focus on constructing the pyrrolidine ring via cyclization of γ-amino acid intermediates. A study referenced in PMC articles describes the use of N-protected γ-amino acids bearing aryl substituents, which undergo intramolecular cyclization under acidic or basic conditions. For instance, treating (2S,3R)-4-(4-methylphenyl)-2-aminobut-3-enoic acid with trifluoroacetic acid (TFA) in dichloromethane facilitates aza-Michael addition, forming the pyrrolidine ring. This method, however, requires meticulous control of reaction pH and temperature to avoid epimerization.

Yields for this route are generally lower (70–85%) compared to hydrogenation, with enantiomeric purity dependent on the starting material’s stereochemical integrity. Purification involves sequential extractions with tert-butyl methyl ether (TBME) and recrystallization from methanol-water mixtures. While this approach allows for structural modifications at the aryl group, scalability is limited by the cost of chiral amino acid precursors.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries such as Oppolzer’s sultam or Evans’ oxazolidinones have been employed to induce asymmetry during pyrrolidine formation. In one protocol, a glycine derivative equipped with a 4-methylphenyl group is coupled to a chiral auxiliary, followed by alkylation and cyclization. Deprotection under acidic conditions (e.g., HCl in dioxane) liberates the target compound as the hydrochloride salt. Although this method achieves high ee (>98%), it involves multiple steps, reducing overall efficiency.

Resolution of Racemic Mixtures

Classical resolution using chiral resolving agents (e.g., tartaric acid derivatives) remains a fallback for laboratories lacking access to enantioselective catalysts. Racemic 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid is treated with di-p-toluoyl-D-tartaric acid in ethanol, yielding diastereomeric salts that are separated by fractional crystallization. The desired (3S,4R)-enantiomer is then liberated via base treatment and converted to the hydrochloride salt. This method, while straightforward, suffers from low throughput and solvent-intensive purification.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the four methodologies:

Method Catalyst/Reagent Yield (%) ee (%) Purity (%) Scalability
Enantioselective Hydrogenation Ru-(R)-2-Furyl-MeOBIPHEP 99 >99.9 99.0 High
Cyclization TFA 75 95–98 90–95 Moderate
Chiral Auxiliary Evans’ oxazolidinone 65 98 97 Low
Resolution Di-p-toluoyl-D-tartaric acid 40 99 95 Low

Purification and Characterization

Regardless of the synthetic route, final purification typically involves acid-base extraction and recrystallization. The hydrochloride salt is precipitated by adjusting the aqueous phase to pH 2.5 using HCl, followed by filtration and washing with cold ethanol. Advanced characterization techniques, including ³¹P-NMR for catalyst analysis and chiral HPLC for ee determination, ensure compliance with pharmaceutical standards.

化学反応の分析

反応の種類

4-(4-メチルフェニル)ピロリジン-3-カルボン酸塩酸塩は、次のようなさまざまな化学反応を受けることができます。

    酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。

    還元: 還元反応は、カルボン酸基をアルコールまたは他の還元された形態に変換するために使用できます。

    置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

    還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

    置換: ニトロ化には硝酸 (HNO3)、臭素化には臭素 (Br2) などの試薬が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成されるのに対し、還元によりアルコールが生成されます。置換反応は、芳香環にニトロ基またはハロゲン基を導入することができます。

科学的研究の応用

4-(4-メチルフェニル)ピロリジン-3-カルボン酸塩酸塩は、いくつかの科学研究において応用されています。

    化学: これは、より複雑な分子の合成における構成要素として使用され、特に医薬品の開発において使用されます。

    生物学: この化合物は、生物活性分子との構造的類似性から、酵素阻害と受容体結合を含む研究に使用できます。

    医学: 抗炎症作用や鎮痛作用などの潜在的な治療効果に関する研究が進行中です。

    産業: 新しい材料の開発や、他の工業用化学品の合成における中間体として使用される可能性があります。

作用機序

4-(4-メチルフェニル)ピロリジン-3-カルボン酸塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピロリジン環は、天然基質の構造を模倣することができ、これにより化合物は活性部位に結合して酵素活性を阻害したり、受容体機能を調節したりすることができます。 具体的な経路と分子標的は、特定の用途と研究されている生物学的システムによって異なります

類似化合物との比較

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of pyrrolidine-3-carboxylic acid derivatives are highly dependent on substituent groups. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid HCl 4-methylphenyl C₁₂H₁₆ClNO₂ 257.7 Moderate lipophilicity, high purity (98%)
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl 4-methoxyphenyl C₁₂H₁₆ClNO₃ 257.7 Increased polarity due to methoxy group; 98% purity
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl 3-fluorophenyl C₁₁H₁₁ClFNO₂ 245.7 Higher electronegativity; impacts receptor binding
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 4-chlorophenyl C₁₁H₁₂ClNO₂ 225.7 Enhanced metabolic stability
5-(4-Methoxy-benzyl)pyrrolidine-3-carboxylic acid HCl 4-methoxybenzyl C₁₃H₁₆ClNO₃ 285.7 Superior anticonvulsant activity (100% seizure protection)

Key Observations :

  • Electron-Donating Groups : Methoxy (OCH₃) substituents (e.g., 4-methoxyphenyl derivatives) increase polarity and enhance biological activity compared to methyl (CH₃) groups .
  • Halogen Substituents : Chloro (Cl) and fluoro (F) groups improve metabolic stability and binding affinity but may reduce solubility .
  • Benzyl vs. Phenyl : Benzyl-substituted derivatives (e.g., 5-(4-methoxy-benzyl)) show enhanced anticonvulsant efficacy, likely due to improved blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity : The methyl group in 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid HCl provides moderate lipophilicity (LogP ~1.5), balancing solubility and membrane permeability. Methoxy derivatives (LogP ~1.0) are more hydrophilic, while halogenated analogs (LogP ~2.0) are more lipophilic .
  • Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility in aqueous environments .

Pharmacological Activity

Anticonvulsant Potential

  • 4-(4-Methylphenyl) Derivative: Limited direct data, but structurally similar to 5-(4-methoxy-benzyl) analogs, which show 72–100% seizure protection in rodent models .
  • 5-(4-Methoxy-benzyl) Derivative (4b) : Most potent in its class (100% protection at 0.0087 mmol/kg), outperforming gabapentin .

Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher activity than meta- or ortho-substituted analogs .
  • Steric Effects : Trans-isomers (e.g., trans-4-(4-methylphenyl)) are more biologically active than cis-isomers due to favorable receptor interactions .

生物活性

4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a chiral pyrrolidine derivative notable for its potential biological activities. This compound features a pyrrolidine ring and a carboxylic acid functional group, contributing to its acidity and biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Chemical Structure

The molecular structure of 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride can be summarized as follows:

Feature Description
Molecular Formula C12H15ClN2O2
Molecular Weight 242.71 g/mol
Functional Groups Pyrrolidine ring, carboxylic acid

The mechanism of action of this compound involves its interaction with neurotransmitter systems, particularly glutamate receptors. This interaction suggests potential activity as a modulator in neurological pathways, which could be beneficial in treating conditions such as anxiety or depression. The carboxylic acid group may participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Biological Activities

Research has identified several biological activities associated with 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride:

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study utilizing quantitative structure-activity relationship (QSAR) modeling predicted that 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride could serve as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems .
  • Cytotoxicity Testing : Research on similar pyrrolidine derivatives has shown varying degrees of cytotoxicity against human tumor cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 2.76 μM to 9.27 μM against specific cancer cell lines .

Comparative Analysis

The following table compares 4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride with structurally similar compounds regarding their biological activities:

Compound Name Structure Features Biological Activity Unique Aspects
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloridePyrrolidine ring with methylphenyl groupModulates neurotransmitter systemsChiral specificity enhances selectivity
(2S)-2-amino-5-methylhexanoic acidAliphatic chain with amino groupMay influence metabolic pathwaysLess structural complexity
(3S)-3-amino-1-pyrrolidinecarboxylic acidSimilar core structurePotential neurotransmitter modulationSimpler structure may limit interactions

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。